molecular formula C24H38O2 B10799460 Vitamin D3 derivative

Vitamin D3 derivative

Cat. No.: B10799460
M. Wt: 358.6 g/mol
InChI Key: GKTDPIQLKVFPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin D3 derivatives are synthetically engineered analogs of the native hormone 1,25-dihydroxyvitamin D3 (calcitriol), designed to explore and modulate the vitamin D endocrine system with enhanced specificity and reduced risk of hypercalcemia compared to the parent compound . These compounds are For Research Use Only (RUO) and are strictly prohibited for personal, cosmetic, or therapeutic application. The primary mechanism of action for most Vitamin D3 derivatives is high-affinity binding to the nuclear Vitamin D Receptor (VDR), a ligand-dependent transcription factor . Upon binding, the VDR heterodimerizes with the Retinoid X Receptor (RXR) and this complex regulates gene expression by binding to Vitamin D Response Elements (VDREs) in target genes . This genomic signaling influences a vast network of genes involved in cellular processes far beyond classical calcium and phosphate homeostasis, including those governing cell proliferation, differentiation, and immune modulation . Recent research focuses on developing derivatives with optimized VDR binding and receptor selectivity to stimulate specific biological pathways, such as cell differentiation and apoptosis, while minimizing effects on calcium metabolism . The research value of these compounds is significant across multiple fields. In oncology, they are investigated for their potential to target key pathways in cancers, such as EGFR, KRAS, and Hedgehog signaling . In immunology, the non-canonical pathways of certain derivatives, including their interactions with receptors like RORα and RORγ, are a key area of interest for managing autoimmune and inflammatory diseases . Furthermore, their role in cellular health is highlighted by research showing vitamin D's ability to protect telomeres, the protective caps on chromosomes, suggesting a potential pathway to slow biological aging processes . These high-purity compounds are essential tools for advancing drug discovery and understanding fundamental physiology.

Properties

IUPAC Name

4-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O2/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,14,16,18-22,26H,4-5,7-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTDPIQLKVFPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin D3 derivatives typically involves the modification of the cholecalciferol molecule. One common method is the hydroxylation of cholecalciferol to produce 1,25-dihydroxyvitamin D3, which is the most active form of Vitamin D3. This process involves the use of specific enzymes or chemical reagents to introduce hydroxyl groups at the desired positions on the molecule .

This can be achieved through various chemical reactions, such as nucleophilic substitution or addition reactions, using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of Vitamin D3 derivatives often involves large-scale chemical synthesis or biotechnological processes. For example, the hydroxylation of cholecalciferol can be carried out using microbial fermentation, where specific strains of bacteria or fungi are used to produce the desired hydroxylated derivatives . This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Vitamin D3 derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of Vitamin D3 derivatives include:

Major Products

The major products formed from these reactions include various hydroxylated, ketone, and nitrogen-substituted derivatives of Vitamin D3. These products exhibit enhanced biological activity and stability compared to the parent compound .

Scientific Research Applications

Dermatological Applications

Skin Protection and Anti-Aging

Recent studies have highlighted the potential of vitamin D3 derivatives in skincare formulations. Novel secosteroids like 20-hydroxyvitamin D3 exhibit protective effects against ultraviolet (UV) radiation-induced damage in skin cells. These compounds modulate DNA damage repair processes and reduce oxidative stress markers, making them promising candidates for anti-aging products and photo-protective agents .

Cosmetic Formulations

Vitamin D derivatives are increasingly being incorporated into cosmetic products aimed at preventing skin aging and enhancing skin health. Their ability to promote keratinocyte health and reduce inflammation makes them valuable in formulations targeting conditions such as psoriasis and eczema .

Immunological Applications

Immune System Modulation

Vitamin D3 derivatives play a crucial role in modulating immune responses. They are known to enhance the pathogen-fighting effects of monocytes and macrophages while also regulating the production of pro-inflammatory cytokines. For instance, calcitriol has been shown to inhibit interleukin-6 and interleukin-8 levels in various immune cell cultures, suggesting its potential as an anti-inflammatory agent .

COVID-19 Research

Observational studies have indicated that vitamin D deficiency may increase susceptibility to respiratory infections, including COVID-19. Supplementation with vitamin D3 has been proposed as a potential strategy to enhance immune defense mechanisms against viral infections .

Oncological Applications

Cancer Prevention and Treatment

Research indicates that vitamin D3 derivatives may have anticancer properties by influencing cell growth and differentiation. They can induce apoptosis in cancer cells while sparing normal cells, thereby reducing side effects commonly associated with conventional chemotherapy .

Case Studies

A notable case study demonstrated the successful use of vitamin D supplementation in a patient with vitamin D insufficiency who was undergoing treatment for acute respiratory infections. The patient increased her serum vitamin D levels significantly through supplementation, which correlated with improved health outcomes .

Neurological Applications

Neurodevelopmental Roles

Vitamin D3 has been implicated in neurodevelopmental processes, particularly in the differentiation of dopaminergic neurons. Studies suggest that vitamin D3 derivatives can enhance the growth of neurites in dopaminergic neurons, indicating their potential role in treating neurodegenerative diseases like Parkinson's disease .

Summary of Findings

The applications of vitamin D3 derivatives are extensive and continue to expand as research progresses. Below is a summary table detailing the various applications along with their corresponding findings:

Field Application Findings
DermatologySkin protection, anti-agingReduces UV damage; enhances DNA repair processes
ImmunologyImmune modulationInhibits pro-inflammatory cytokines; enhances pathogen response
OncologyCancer prevention and treatmentInduces apoptosis; reduces side effects of chemotherapy
NeurologyNeurodevelopmentEnhances dopaminergic neuron growth; potential for neurodegenerative treatment

Comparison with Similar Compounds

Key Research Findings

Structural Modifications Define Activity : Fluorination or oxidation at specific positions (e.g., C22, C23) enhances VDR binding or reduces calcemic side effects .

D3 Superiority Over D2 : D3 is more effective in sustaining long-term 25(OH)D levels, critical for treating deficiency .

Analytical Complexity : Epimers and isobars necessitate advanced detection methods (e.g., PTAD-derivatized LC-MS/MS) for accurate quantification .

Q & A

Q. How do experimental designs account for confounding factors in Vitamin D3 supplementation studies?

  • Methodological Approach : Implement randomized controlled trials (RCTs) with stratification by baseline 25(OH)D levels, BMI, and geographic latitude. Use repeated measures ANOVA to adjust for seasonal sunlight variation and dietary intake. For observational studies, employ propensity score matching to minimize bias from covariates like age and comorbidities .

Q. What in vitro models are suitable for studying Vitamin D3 receptor (VDR) activation?

  • Methodological Approach : Use human colorectal adenocarcinoma cells (Caco-2) or renal proximal tubule cells (HK-2) transfected with luciferase reporter genes linked to VDR-responsive elements. Quantify luminescence to assess ligand-binding efficacy and compare with calcitriol as a positive control .

Advanced Research Questions

Q. How can pharmacokinetic (PK) modeling resolve discrepancies in Vitamin D3 half-life studies?

  • Methodological Approach : Develop physiologically-based pharmacokinetic (PBPK) models integrating parameters like adipose tissue distribution, enterohepatic recycling, and CYP24A1-mediated catabolism. Calibrate models using clinical data from single- and repeated-dose trials to predict steady-state 25(OH)D levels under varying dosing regimens .

Q. What experimental strategies address contradictory findings on Vitamin D3’s immunomodulatory effects?

  • Methodological Approach : Conduct multi-omics analyses (e.g., transcriptomics, metabolomics) on peripheral blood mononuclear cells (PBMCs) from subjects with autoimmune conditions. Compare dose-response curves of 1,25-dihydroxyvitamin D3 and synthetic analogs (e.g., calcipotriol) to differentiate genomic vs. non-genomic signaling pathways .

Q. How do formulation matrices influence Vitamin D3 bioavailability in preclinical studies?

  • Methodological Approach : Test lipid-based carriers (e.g., micelles, nanoemulsions) using in vitro digestion models (INFOGEST protocol). Measure bioaccessibility via Caco-2 cell uptake assays and validate with in vivo rodent studies using deuterated Vitamin D3 tracers .

Q. What statistical methods are robust for analyzing non-linear relationships between Vitamin D3 status and clinical outcomes?

  • Methodological Approach : Apply restricted cubic spline regression in cohort studies to identify threshold effects (e.g., 25(OH)D levels >50 nmol/L for bone health). Use Mendelian randomization to mitigate residual confounding in observational data .

Methodological Challenges & Contradictions

Q. Why do inter-laboratory variations persist in 25(OH)D quantification despite standardization efforts?

  • Key Factors : Heterogeneity in antibody specificity (immunoassays) and ion-source conditions (LC-MS/MS). Harmonize results using the Vitamin D Standardization Program (VDSP) protocols and participate in DEQAS proficiency testing .

Q. How to reconcile conflicting data on Vitamin D3’s role in neurodegenerative diseases?

  • Resolution Strategy : Conduct dose-ranging trials with CNS biomarker endpoints (e.g., CSF amyloid-β42). Differentiate between Vitamin D3’s direct neuroprotective effects and indirect impacts via calcium homeostasis using VDR knockout murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.